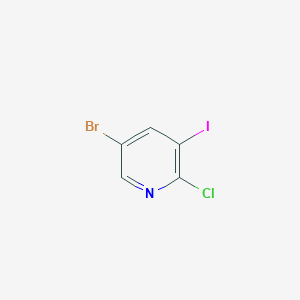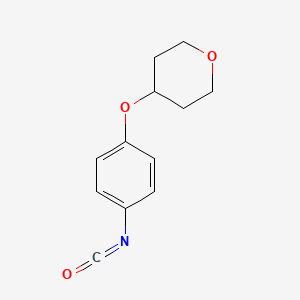
4-(4-Isocyanatophenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isocyanatophenoxy)oxane is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its unique structure, which includes an isocyanate group attached to a phenoxy group, further connected to an oxane ring. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatophenoxy)oxane typically involves the reaction of 4-hydroxyphenyl isocyanate with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isocyanatophenoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various adducts, depending on the nature of the nucleophile used in the reaction .
Scientific Research Applications
4-(4-Isocyanatophenoxy)oxane is utilized in various scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and coatings due to its reactivity and ability to form stable bonds with other compounds.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules and drug delivery systems.
Industrial Applications: It is employed in the production of adhesives, sealants, and elastomers, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 4-(4-Isocyanatophenoxy)oxane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable bonds and resulting in the formation of various products. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(isocyanatophenyl)oxide: This compound has a similar structure but contains two isocyanate groups attached to a phenyl ether.
4-Isocyanatophenyl isocyanate: This compound contains two isocyanate groups attached to a single phenyl ring.
Uniqueness
4-(4-Isocyanatophenoxy)oxane is unique due to its specific structure, which includes an oxane ring. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and pharmaceutical research .
Properties
IUPAC Name |
4-(4-isocyanatophenoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHUEWFJQLPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640236 |
Source


|
| Record name | 4-(4-Isocyanatophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-94-9 |
Source


|
| Record name | 4-(4-Isocyanatophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
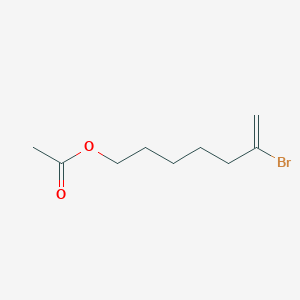
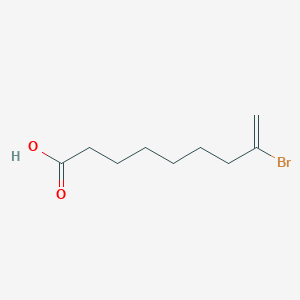
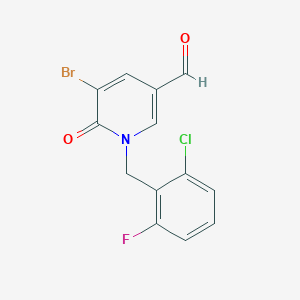
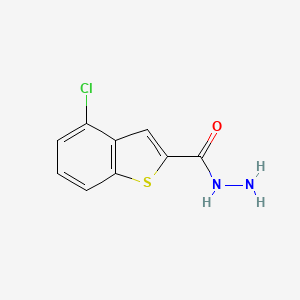
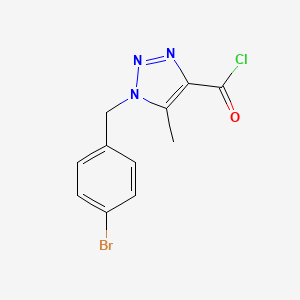
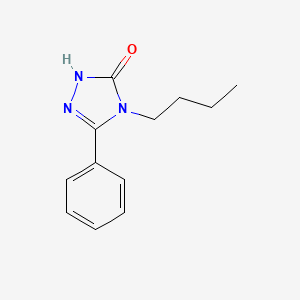

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
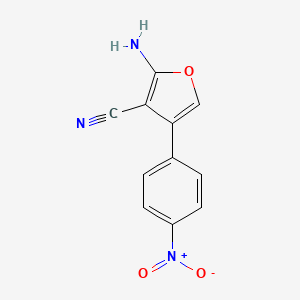
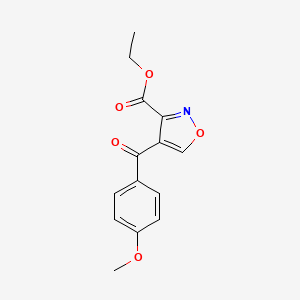
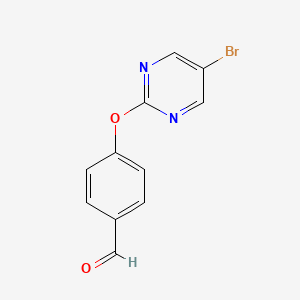
![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)
